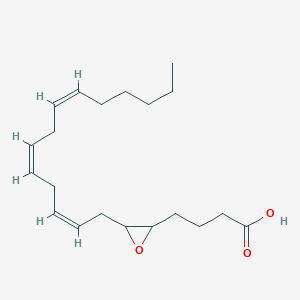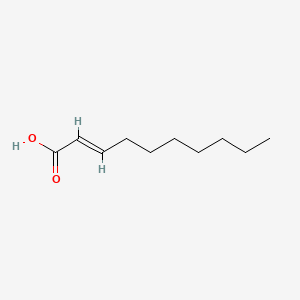
9-Etiladenina
Descripción general
Descripción
La 9-Etil-9H-adenina es un derivado de la adenina, una base púrica que es un componente fundamental de los ácidos nucleicos. Este compuesto se caracteriza por la presencia de un grupo etilo en la novena posición de la estructura de la adenina.
Aplicaciones Científicas De Investigación
La 9-Etil-9H-adenina ha sido ampliamente estudiada por su papel como antagonista del receptor de adenosina. Esto la convierte en una herramienta valiosa en la investigación farmacológica, particularmente en el estudio de los receptores de adenosina, que están involucrados en numerosos procesos fisiológicos como la función cardíaca, la neurotransmisión y la respuesta inmunitaria . Además, los derivados de 9-Etil-9H-adenina han mostrado potencial en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson .
En el campo de la química medicinal, la 9-Etil-9H-adenina y sus derivados se exploran por sus actividades antitumorales. Los estudios han demostrado su eficacia en la inhibición de la proliferación de varias líneas celulares cancerosas, lo que las convierte en candidatas prometedoras para el desarrollo de fármacos anticancerígenos .
Mecanismo De Acción
El principal mecanismo de acción de la 9-Etil-9H-adenina implica su interacción con los receptores de adenosina. Al unirse a estos receptores, actúa como un antagonista, inhibiendo los efectos fisiológicos mediados por la adenosina. Esto incluye la modulación de la liberación de neurotransmisores, la regulación del consumo de oxígeno miocárdico y la influencia en la actividad de las células inmunitarias . La capacidad del compuesto para dirigirse selectivamente a diferentes subtipos de receptores de adenosina (A1, A2A, A2B y A3) sustenta su potencial terapéutico .
Análisis Bioquímico
Biochemical Properties
9-Ethyladenine has been observed to interact with several carboxylic acids . Density functional theory (DFT) calculations combined with the quantum theory of “Atoms-in-Molecules” QTAIM have been performed to analyze the different binding modes of adenine and the energetic features of the complexes .
Cellular Effects
It has been suggested that 9-Ethyladenine derivatives bearing alkynyl chains in 2- or 8-position led to adenosine receptor antagonists .
Molecular Mechanism
It has been suggested that the interaction energies of several adenine dimers and trimers, and also the hydrogen-bonds with carboxylic acids interacting with Watson-Crick and Hoogsteen faces of adenine, have been computed and compared .
Métodos De Preparación
La síntesis de 9-Etil-9H-adenina típicamente implica la alquilación de la adenina. Un método común incluye la reacción de la adenina con yoduro de etilo en presencia de una base como el hidruro de sodio en un disolvente como la dimetilformamida (DMF). La reacción se lleva a cabo a temperatura ambiente durante varias horas para producir 9-Etil-9H-adenina . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala, asegurando mayores rendimientos y pureza.
Análisis De Reacciones Químicas
La 9-Etil-9H-adenina experimenta diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno en el anillo de purina.
Oxidación y reducción: Si bien las reacciones específicas de oxidación y reducción de 9-Etil-9H-adenina están menos documentadas, su similitud estructural con la adenina sugiere que puede experimentar reacciones redox similares en condiciones apropiadas.
Reacciones de adición: El compuesto también puede participar en reacciones de adición con electrófilos, particularmente en los átomos de nitrógeno.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica con haluros de alquilo puede producir varios derivados alquilados de 9-Etil-9H-adenina.
Comparación Con Compuestos Similares
La 9-Etil-9H-adenina a menudo se compara con otros derivados de la adenina y antagonistas del receptor de adenosina. Los compuestos similares incluyen:
9-Etiladeninas 8-sustituidas: Estos derivados tienen modificaciones en la octava posición y exhiben perfiles de selectividad distintos para diferentes subtipos de receptores de adenosina.
9-Etiladeninas 2-sustituidas: Estos compuestos tienen sustituciones en la segunda posición y muestran diferentes afinidades por los receptores de adenosina.
La singularidad de la 9-Etil-9H-adenina radica en su sustitución específica de etilo en la novena posición, que confiere propiedades farmacológicas y selectividad de receptor distintas en comparación con otros derivados de la adenina.
Conclusión
La 9-Etil-9H-adenina es un compuesto de gran interés en la investigación científica debido a su estructura química única y sus propiedades farmacológicas. Su síntesis, reactividad y aplicaciones en química medicinal destacan su potencial como una herramienta valiosa en el desarrollo de fármacos e intervenciones terapéuticas.
Propiedades
IUPAC Name |
9-ethylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIPLRMGAXZWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181616 | |
| Record name | 9-Ethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2715-68-6 | |
| Record name | 9-Ethyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Ethyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Ethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While 9-ethyladenine can bind to adenosine receptors, it primarily acts as an antagonist rather than an agonist. [] This means it binds to the receptors but does not activate them in the same way as adenosine itself. Specific derivatives of 9-ethyladenine have shown varying affinities for different adenosine receptor subtypes (A1, A2A, A2B, A3). [, , , ]
ANone: Yes, the ethyl group at the N9 position of adenine influences its ability to form hydrogen bonds. For instance, it can hinder the formation of certain hydrogen-bonded dimers with uracil derivatives compared to unsubstituted adenine. [, , ]
ANone: Studies show that 9-ethyladenine forms stable complexes with riboflavin tetraacetate and tetrabutyrate in chloroform. [] These complexes involve cyclic hydrogen bonding between the adenine amino group and the isoalloxazine ring of riboflavin. Barbiturates can disrupt this complex formation, highlighting potential interactions relevant to biological systems. []
ANone: The molecular formula of 9-ethyladenine is C7H9N5. It has a molecular weight of 163.18 g/mol.
ANone: Several spectroscopic methods are valuable for studying 9-ethyladenine. These include:
- NMR Spectroscopy: Provides information about structure, self-association, and complex formation with other molecules. [, , , , , , ]
- Infrared Spectroscopy: Useful for identifying hydrogen bonding patterns and characterizing interactions with other molecules. [, , , , , , , , ]
- UV-Vis Spectroscopy: Used to study complex formation and the influence of solvent environment on 9-ethyladenine derivatives. [, , , ]
- Mass Spectrometry: Can be used to analyze 9-ethyladenine and its metabolites in biological samples. [, ]
ANone: The self-association of 9-ethyladenine is influenced by the solvent. For example, it forms hydrogen-bonded dimers in concentrated chloroform solutions but shows minimal self-association in dilute solutions. [] This behavior is also observed in other nonpolar solvents like cyclohexane. []
ANone: 9-Ethyladenine is often used as a template molecule in molecular imprinting studies for creating synthetic receptors with selectivity for adenine and related compounds. [, ] This process involves forming a polymer network around the template molecule, creating cavities that can subsequently rebind to the target molecule or its analogs.
ANone: Computational chemistry, including density functional theory (DFT) calculations, has been employed to:
- Predict acidity: Calculate the gas-phase acidities of 9-ethyladenine and other adenine derivatives, aiding in understanding their reactivity. [, ]
- Analyze spectroscopic data: Interpret infrared and UV-Vis spectra, allowing for structural assignments of different dimer structures formed by 9-ethyladenine in solution. [, ]
- Study molecular interactions: Investigate hydrogen bonding patterns and base-pairing preferences in complexes with other molecules. []
ANone: Research indicates that substituents on the adenine ring significantly influence the type of adenine-uracil dimers formed. For instance:
- 2-Chloro-9-ethyladenine and N2-(dimethylamino)-9-ethyladenine predominantly form Hoogsteen-type dimers. []
- 8-Bromo-9-ethyladenine, N2-(methylamino)-9-ethyladenine, and 2-amino-9-ethylpurine favor Watson-Crick-type dimers. []
ANone: Studies indicate that 8-bromo-9-ethyladenine exhibits enhanced binding affinity for the A2A adenosine receptor compared to unsubstituted 9-ethyladenine. This highlights the potential for specific structural modifications to modulate the biological activity of adenine derivatives. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)







